molecular formula C8H9FN2O2 B6158461 methyl 2,3-diamino-4-fluorobenzoate CAS No. 1936223-97-0

methyl 2,3-diamino-4-fluorobenzoate

Cat. No.: B6158461
CAS No.: 1936223-97-0
M. Wt: 184.2
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Description

Methyl 2,3-diamino-4-fluorobenzoate is a fluorinated aromatic ester with the molecular formula C₈H₈FN₂O₂ and a molecular weight of 253.63 g/mol . Structurally, it features a methyl ester group at the carboxyl position, two amino groups at the 2- and 3-positions, and a fluorine atom at the 4-position of the benzene ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the preparation of benzoimidazole derivatives (e.g., methyl 4-fluoro-2-(methoxymethyl)-1H-benzo[d]imidazole-7-carboxylate), as demonstrated in European patent applications . Its amino and fluorine substituents enhance reactivity and electronic properties, making it valuable for nucleophilic substitution and cyclization reactions.

Properties

CAS No.

1936223-97-0

Molecular Formula

C8H9FN2O2

Molecular Weight

184.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing methyl 2,3-diamino-4-fluorobenzoate involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied in organic synthesis due to its mild and functional group-tolerant conditions . The process typically involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow processes, which offer advantages such as improved reaction control, scalability, and safety . These methods can be optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-diamino-4-fluorobenzoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reaction conditions can vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl 2,3-diamino-4-fluorobenzoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials for advanced technologies.

    Biology: The compound’s unique properties make it valuable in the study of biological systems and the development of new biochemical assays.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting specific molecular pathways.

    Industry: this compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2,3-diamino-4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. This can result in the modulation of biochemical pathways and the alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare methyl 2,3-diamino-4-fluorobenzoate with structurally or functionally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications References
This compound C₈H₈FN₂O₂ 253.63 2-amino, 3-amino, 4-fluoro, methyl ester Pharmaceutical intermediate (e.g., benzoimidazole synthesis)
Ethyl 2,3-diamino-4-fluorobenzoate C₉H₁₁FN₂O₂ 198.19 2-amino, 3-amino, 4-fluoro, ethyl ester Similar synthetic utility; ethyl ester may alter solubility and metabolic stability
Methyl 2,4-difluorobenzoate C₈H₆F₂O₂ 172.13 2-fluoro, 4-fluoro, methyl ester Organic synthesis; lacks amino groups, limiting reactivity in certain pathways
Metsulfuron-methyl ester (pesticide) C₁₄H₁₅N₅O₆S 381.36 Triazine, sulfonylurea, methyl ester Herbicide; targets acetolactate synthase (ALS) in plants

Key Observations:

Substituent Effects: this compound’s dual amino groups enhance nucleophilicity, enabling participation in cyclization reactions (e.g., benzoimidazole formation) . In contrast, methyl 2,4-difluorobenzoate lacks amino groups, reducing its utility in amine-mediated syntheses .

Fluorine Positioning: The 4-fluoro substituent in this compound contributes to electronic modulation of the aromatic ring, affecting resonance stabilization and intermolecular interactions. Comparatively, methyl 2,4-difluorobenzoate’s dual fluorine atoms increase electronegativity but limit functional diversity .

Application Divergence: Unlike pesticide-focused methyl esters (e.g., metsulfuron-methyl), this compound is tailored for pharmaceutical intermediates, reflecting the importance of amino groups in bioactive molecule synthesis .

Synthetic Flexibility: The methyl ester group in this compound allows facile hydrolysis to carboxylic acids, a feature shared with other methyl esters (e.g., dimethyl fumarate in Nrf2 activation) . However, its amino groups distinguish it from non-amino-containing esters like methyl salicylate, which is used in VOC studies .

Notes on Reactivity and Industrial Relevance

  • Amino Group Reactivity: The dual amino groups in this compound enable sequential functionalization, such as diazotization or coupling with carbonyl groups, which is absent in fluorine-only analogs .
  • Ester Group Impact: Methyl esters generally offer better hydrolytic stability than ethyl esters under acidic conditions, making this compound preferable in reactions requiring prolonged stability .
  • Regulatory Considerations: Pesticide esters (e.g., metsulfuron-methyl) undergo stringent environmental testing due to ecotoxicity, whereas pharmaceutical intermediates like this compound prioritize purity (>95%) and synthetic yield .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing methyl 2,3-diamino-4-fluorobenzoate, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves sequential functionalization of a fluorinated benzoate precursor. For example, bromination/amination steps require precise stoichiometric control to avoid over-substitution. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) is critical. Monitor reaction progress using TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and confirm purity via HPLC (>98% by reverse-phase C18 column) .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Analyze 1H^1H NMR for aromatic proton splitting patterns (e.g., δ 6.8–7.3 ppm for fluorinated aromatic protons) and amine proton signals (δ 4.5–5.5 ppm, broad). 19F^{19}F NMR should show a singlet near δ -110 ppm for the para-fluorine .
  • Mass Spectrometry : ESI-MS in positive mode should display [M+H]+^+ at m/z 199.1 (C8 _8H8 _8FN2 _2O2_2) .

Q. What are the stability challenges associated with the amino groups in this compound?

  • Methodological Answer : The ortho-diamino groups are prone to oxidation and hydrolysis. Store under inert atmosphere (N2 _2/Ar) at -20°C. Use stabilizing agents like 1% BHT in storage solutions. For reactions, employ protective groups (e.g., Boc for acylation steps) to prevent side reactions .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for targeted derivative synthesis?

  • Methodological Answer : The fluorine atom directs electrophilic substitution to the para position, while the amino groups activate ortho/meta sites. For example, coupling with isothiocyanates (e.g., Example 381 in ) favors reaction at the 2-amino group due to steric and electronic effects. Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals and charge distribution .

Q. How to resolve contradictions in reported reaction yields for benzoimidazole derivatives synthesized from this compound?

  • Methodological Answer : Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature). For example, Example 382 in achieved 72% yield using DMF at 80°C, while lower yields in polar aprotic solvents (e.g., THF) suggest solvent-dependent nucleophilicity. Replicate experiments with strict control of anhydrous conditions and reagent purity. Use 1H^1H-NMR to quantify unreacted starting material .

Q. What strategies are effective for crystallizing this compound derivatives for X-ray diffraction studies?

  • Methodological Answer : Fluorine’s electronegativity disrupts crystal packing. Use slow vapor diffusion with dichloromethane/hexane or DMSO/water systems. Add co-crystallization agents (e.g., crown ethers) to stabilize hydrogen bonds. For stubborn cases, employ high-throughput screening with 96-well plates and automated crystallization robots .

Q. How to design a structure-activity relationship (SAR) study for anticancer derivatives of this compound?

  • Methodological Answer :

  • Core Modifications : Introduce substituents at the 4-fluoro position (e.g., halogens, methyl groups) to enhance lipophilicity.
  • Biological Assays : Test in vitro cytotoxicity (MTT assay) against cancer cell lines (e.g., MCF-7, HeLa) and compare IC50 _{50} values.
  • Mechanistic Probes : Use fluorescence tagging (e.g., BODIPY) to track cellular uptake via confocal microscopy .

Q. What computational tools are suitable for predicting the metabolic pathways of this compound?

  • Methodological Answer : Use ADMET predictors (e.g., SwissADME) to identify potential CYP450 oxidation sites. Molecular docking (AutoDock Vina) can simulate binding to hepatic enzymes like CYP3A4. Validate predictions with in vitro microsomal stability assays (e.g., rat liver microsomes + NADPH) .

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